Avibactam sodium is a non-β-lactam β-lactamase inhibitor that acts as a powerful adjuvant to β-lactam antibiotics. [] It is a synthetic compound specifically designed to combat bacterial resistance, a growing concern in modern medicine. [] Avibactam sodium exhibits a broad spectrum of activity against various β-lactamases, including class A, C, and some class D enzymes. [] Its primary role in scientific research is to understand and overcome bacterial resistance mechanisms, paving the way for the development of new and effective antibiotic therapies. [, ]
The synthesis of avibactam sodium involves multiple steps and can be achieved through various methods. A notable synthesis route begins with 5-hydroxy-2-pyridine ethyl formate as the starting material and includes the following key steps:
Avibactam sodium features a complex bicyclic structure that mimics key elements of β-lactams while incorporating a unique sulfonic acid moiety. The molecular structure can be described as follows:
Avibactam sodium participates in several important chemical reactions:
Avibactam sodium functions by covalently binding to serine residues in the active sites of β-lactamases. This binding inhibits the enzyme's ability to hydrolyze β-lactam antibiotics, thereby restoring their antibacterial activity. The mechanism can be summarized as follows:
Avibactam sodium exhibits several notable physical and chemical properties:
Avibactam sodium is primarily used in combination with ceftazidime for treating complex infections caused by resistant Gram-negative bacteria. Its applications include:
The emergence of β-lactamase-mediated antibiotic resistance necessitated novel inhibitors beyond first-generation agents like clavulanic acid, sulbactam, and tazobactam. These early inhibitors suffered from limited spectra—primarily targeting class A β-lactamases—and susceptibility to resistance mutations. Class D oxacillinases (OXA) and class B metallo-β-lactamases (MBLs) remained largely unaffected, creating critical therapeutic gaps [1] [5]. This spurred research into non-β-lactam scaffolds capable of inhibiting a broader range of enzymes.
Diazabicyclooctanes (DBOs) represented a paradigm shift. Unlike β-lactam-based inhibitors, DBOs feature a strained urea core that acts as a covalent, reversible warhead. Avibactam, the pioneering DBO, exhibits a unique mechanism: it acylates the active-site serine of β-lactamases (classes A, C, and some D) but undergoes slow deacylation, allowing prolonged inhibition. Its bicyclic structure enables potent activity against extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC enzymes—unlike clavulanic acid, which is ineffective against many carbapenemases [2] [5]. Modifications at the C-2 position of the DBO scaffold (e.g., amidine derivatives) further optimized solubility and inhibitory breadth, paving the way for next-generation agents like relebactam and zidebactam [5].
Table 1: Evolution of Key β-Lactamase Inhibitor Scaffolds
Generation | Representative Inhibitors | Core Scaffold | Spectrum Limitations |
---|---|---|---|
First | Clavulanic acid, Tazobactam | β-Lactam-based | Primarily class A; susceptible to resistance mutations |
Second | Avibactam, Relebactam | Diazabicyclooctane (DBO) | Classes A/C/D; limited MBL coverage |
Emerging | Vaborbactam | Boronic acid | KPC producers; variable against OXA enzymes |
Avibactam’s journey from discovery to clinical application exemplifies strategic pharmaceutical collaboration. Initially developed by Aventis Pharma (France) as AVE 1330A, the compound demonstrated broad-spectrum β-lactamase inhibition but faced synthetic and scalability challenges. In 2004, Aventis spun off its anti-infectives division into Novexel, which advanced the molecule (now designated NXL104) through critical preclinical and Phase I studies. Novexel optimized the initial synthesis, replacing Aventis’ costly cis-5-hydroxy pipecolic acid starting material with commercially available N-Boc-(S)-pyroglutamic acid benzyl ester—a move that reduced production costs by 40% [3].
In 2010, AstraZeneca acquired Novexel, accelerating avibactam’s global development. AstraZeneca partnered with Forest Laboratories (later Allergan) to co-develop the ceftazidime-avibactam combination. This collaboration leveraged AstraZeneca’s expertise in process chemistry to address key bottlenecks, such as the low yielding telescoped procedure (≤30%) from intermediate 190 to 192 and the instability of debenzylated intermediates [3]. The partnership culminated in FDA and EMA approvals of ceftazidime-avibactam (Avycaz™/Zavicefta™) in 2015 for complicated intra-abdominal/urinary tract infections and hospital-acquired pneumonia [2].
Avibactam’s complex bicyclic structure ([2S,5R]-1,6-diazabicyclo[3.2.1]octan-7-one) presented formidable synthetic hurdles, particularly in achieving stereoselectivity and large-scale efficiency. Three iterative route optimizations were pivotal:
Table 2: Synthetic Route Evolution for Avibactam Sodium
Developer | Starting Material | Key Innovations | Major Challenges | Yield Improvement |
---|---|---|---|---|
Aventis | cis-5-Hydroxy pipecolic acid | Triflation-based derivatization | High cost; low scalability | Not reported |
Novexel | N-Boc-(S)-pyroglutamic acid | Triphosgene cyclization | Unstable intermediates; ≤30% yield | Baseline |
AstraZeneca | N-Boc-(S)-pyroglutamic acid | KOtBu cyclization; oxalate crystallization; one-pot sulfation | Resolved instability; achieved >60% overall yield | >100% vs. Novexel |
Recent innovations include enzymatic resolutions. Chinese researchers used Lipozyme CALB to enantioselectively hydrolyze ethyl 5-hydroxy-2-pipecolate hydrochloride (197), achieving 48% yield of enantiomerically pure 198A—a potential precursor to avibactam’s core [3].
While avibactam itself is administered intravenously as the sodium salt, its combination with β-lactams exemplifies functional prodrug design. Ceftazidime-avibactam leverages avibactam’s pharmacokinetic synergy with the β-lactam: avibactam protects ceftazidime from hydrolysis by β-lactamases, effectively "reviving" its activity against resistant strains. This dual-drug strategy enhances the bioavailability of therapeutic effect without chemical modification of avibactam [2] [6].
Novel cephalosporin-avibactam conjugates are also emerging. For instance, cephalosporin-3′-diazeniumdiolates (C3Ds) incorporate avibactam analogs to deliver nitric oxide (NO) selectively to β-lactamase-expressing bacteria. Though not yet applied clinically to avibactam, this approach demonstrates how β-lactamase activation can be harnessed for targeted drug release [6]. Future directions include bacteria-targeted prodrugs that exploit β-lactamase overexpression to activate conjugated antibiotics exclusively at infection sites, minimizing microbiome disruption [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7